molecular formula C7H7NO5 B13944632 ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate CAS No. 59416-52-3

ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate

Cat. No.: B13944632
CAS No.: 59416-52-3
M. Wt: 185.13 g/mol
InChI Key: QYVIFZMZTSJKFF-UHFFFAOYSA-N
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Description

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate (CID 318353) is a chemical compound with the molecular formula C7H7NO5 . It belongs to the 1,3-oxazine class of heterocyclic compounds, which are six-membered rings containing oxygen and nitrogen atoms. This specific ester serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Researchers are exploring its utility in the synthesis of more complex molecular structures, particularly due to its reactive dioxo and ester functional groups . Compounds based on the 2-oxo-1,3-oxazinane scaffold, closely related to this product, have demonstrated significant in vitro antimicrobial properties in scientific studies, showing activity against a panel of bacteria, yeast-like fungi, and algae . Furthermore, structurally similar ester derivatives are investigated as key intermediates for developing polyfunctional curatives and monomers, which can be used in the production of various polymers such as polyurethanes, polycarbonates, and polyesters . This product is intended for research purposes as a chemical precursor. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

59416-52-3

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate

InChI

InChI=1S/C7H7NO5/c1-2-12-6(10)4-3-5(9)13-7(11)8-4/h3H,2H2,1H3,(H,8,11)

InChI Key

QYVIFZMZTSJKFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)OC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxazine derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or distillation to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

However, methyl 3-methyl-6-oxo-2-thioxo-3,6-dihydro-2H-1,3-oxazine-4-carboxylate (Table 1, Entry 31 from ) serves as a key comparator. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Bioactivity Implications (Inferred)
Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate -O (2,6), -COOEt (4), -H (3) Two ketones, ethyl ester Potential for polar interactions
Methyl 3-methyl-6-oxo-2-thioxo-3,6-dihydro-2H-1,3-oxazine-4-carboxylate -S (2), -CH3 (3), -COOMe (4), -O (6) Thione, methyl ester, methyl group Enhanced lipophilicity, metabolic stability
Key Differences and Implications:

Position 2 Substitution: The target compound has a ketone (-O) at position 2, while the analog features a thioxo (-S) group. This substitution may also alter hydrogen-bonding capacity and enzymatic interactions.

Position 3 Substituent :

  • The analog contains a methyl group at position 3, whereas the target compound has a hydrogen. This methyl group could enhance steric hindrance, affecting binding to biological targets or altering metabolic stability by shielding reactive sites .

Ester Group: The ethyl ester (target) vs. methyl ester (analog) influences metabolic degradation.

Electronic Effects :

  • The dual ketones in the target compound create a more electron-deficient ring system compared to the thione-containing analog. This may render the target more reactive toward nucleophiles or electrophiles in synthetic pathways.

Research Findings and Gaps

  • Antioxidant Activity: The analog in was evaluated for antioxidant activity, scoring 0.58 (Gold criteria), though the exact methodology is unspecified .
  • Synthetic Utility : The target compound’s ester and ketone functionalities make it a versatile intermediate for synthesizing fused heterocycles, whereas the analog’s thione group may favor different reaction pathways (e.g., thiouracil derivatives).

Biological Activity

Ethyl 2,6-dioxo-3H-1,3-oxazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxazine ring structure that may contribute to its biological activity. The presence of two carbonyl groups and an ethyl ester enhances its reactivity and interaction with biological targets.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundHeLa150
This compoundU87120

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited significant cytotoxicity against both HeLa (cervical cancer) and U87 (glioblastoma) cell lines, suggesting potential as an anticancer agent.

Antibacterial Activity

In addition to its cytotoxic effects, this compound has been evaluated for antibacterial properties. The compound demonstrated activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Research suggests that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival pathways. For example:

  • Inhibition of HDAC : Some derivatives have shown histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression involved in cancer progression.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased cell death.

Case Studies

A recent study highlighted the efficacy of this compound in a preclinical model. Mice treated with the compound showed reduced tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

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